Benocyclidine-d10 is primarily synthesized in laboratory settings. It falls under the classification of recreational drugs and is frequently studied for its pharmacological properties. Its classification as a psychoactive substance places it alongside other compounds that affect the central nervous system.
The synthesis of benocyclidine-d10 typically involves the deuteration of benocyclidine, which can be achieved through various chemical methods. One common approach includes:
The detailed reaction mechanisms and conditions can vary based on the specific synthetic route chosen by chemists.
Benocyclidine-d10 retains the core structure of benocyclidine but features ten deuterium atoms replacing regular hydrogen atoms in its molecular framework. The molecular formula for benocyclidine is typically represented as , while for benocyclidine-d10, it would be .
Benocyclidine-d10 can undergo various chemical reactions similar to its non-deuterated counterpart. These reactions include:
These reactions are crucial for understanding both its pharmacological effects and its behavior in biological systems.
The mechanism of action for benocyclidine-d10 involves interaction with N-methyl-D-aspartate receptors in the brain, similar to other dissociatives like ketamine and phencyclidine.
Research utilizing benocyclidine-d10 allows scientists to study these mechanisms more precisely due to its stable isotopic labeling.
Benocyclidine-d10 exhibits several notable physical and chemical properties:
These properties are essential when considering applications in research and pharmacology.
Benocyclidine-d10 has several applications in scientific research:
Deuterium isotope effects critically influence the synthesis and metabolic stability of deuterated analogs like Benocyclidine-d10 (1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine-d10). The strategic replacement of hydrogen with deuterium at non-exchangeable carbon sites exploits the kinetic isotope effect (KIE), which arises from the reduced zero-point vibrational energy of C–D bonds compared to C–H bonds. This effect slows the cleavage of these bonds during metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes [3] [7]. In vitro studies using human liver microsomes demonstrate that deuteration at specific molecular positions can yield intrinsic clearance deuterium isotope effects (CLint DIE) ranging from 1.5 to 3.0, indicating significantly reduced metabolic degradation [7].
However, the application of deuteration is complicated by metabolic switching—a phenomenon where deuteration at one site shifts metabolism to alternative, non-deuterated positions. Molecular docking simulations with CYP3A4 and CYP2C19 isoforms reveal that Benocyclidine-d10’s binding orientation within the enzyme active site determines whether deuteration confers stability or inadvertently redirects oxidation to vulnerable sites [7]. For instance, deuteration adjacent to the benzothiophene ring may impede aliphatic hydroxylation but could enhance aromatic oxidation if the compound reorients within the enzyme cavity. Thus, the design of Benocyclidine-d10 requires predictive modeling of metabolic hotspots and iterative validation of deuterium placement to maximize pharmacokinetic benefits [3] [7].
Table 1: Key Deuterium Isotope Effects in Benocyclidine-d10 Synthesis
| Parameter | Impact of Deuteration | Experimental Evidence |
|---|---|---|
| C–D Bond Cleavage Rate | 2- to 10-fold reduction vs. C–H | CYP-catalyzed oxidation assays [3] |
| Metabolic Switching | Altered metabolite profile due to redirected enzyme activity | LC/MS metabolite identification [7] |
| CLint DIE | 1.5–3.0 (indicating reduced intrinsic clearance) | Human liver microsome stability assays [7] |
Benocyclidine (BTCP) belongs to the arylcyclohexylamine class, characterized by an aryl group attached to a cyclohexylamine scaffold via a carbon-carbon bond. Its evolution from phencyclidine (PCP) involved replacing the phenyl ring with a benzothiophene moiety, enhancing dopamine transporter (DAT) selectivity while eliminating NMDA receptor affinity [4] [6]. This modification yielded a potent dopamine reuptake inhibitor (IC50 = 7–8 nM at DAT) devoid of dissociative or hallucinogenic properties [4] [6]. Benocyclidine-d10 retains this core structure but incorporates deuterium at ten aliphatic positions, primarily on the cyclohexyl and piperidine rings, to modulate pharmacokinetics without altering target engagement [3] [7].
Comparative analysis with other arylcyclohexylamine derivatives highlights distinct structure-activity relationships:
Deuteration in Benocyclidine-d10 specifically targets these metabolically sensitive aliphatic sites to prolong half-life. Molecular modeling confirms that deuterium atoms do not sterically or electronically perturb the benzothiophene-cyclohexylpiperidine conformation essential for DAT binding [6] [7].
Table 2: Structural and Functional Comparison of Arylcyclohexylamine Derivatives
| Compound | Aryl Group | DAT IC50 (nM) | NMDA Affinity | Key Structural Feature |
|---|---|---|---|---|
| Benocyclidine | Benzothiophene | 7–8 | Negligible | Sulfur-containing heterocycle |
| Benocyclidine-d10 | Benzothiophene | 7–8 (estimated) | Negligible | Deuterated cyclohexyl/piperidine |
| Phencyclidine | Phenyl | 200–500 | High | Undeuterated aliphatic rings |
| Ketamine | Chlorophenyl | >1,000 | Moderate | Short alkyl chain substitution |
The synthesis of Benocyclidine-d10 employs deuterated precursors to incorporate stable isotopes early in the reaction scheme, ensuring high isotopic purity (>99%). Two primary strategies dominate:
Chiral resolution may be required if the synthesis generates racemic mixtures. Techniques like Vibrational Circular Dichroism (VCD) assign absolute configurations to enantiomers, as demonstrated in the synthesis of the modafinil analog (S)-MK-26 [5]. For Benocyclidine-d10, enantiomeric purity is less critical due to its non-chiral benzothiophene core, though metabolic studies confirm uniform deuteration across all sites [7].
Beyond Benocyclidine, deuterated dopamine reuptake inhibitors (DRIs) like deuterated modafinil analogs (e.g., (S)-MK-26) show enhanced DAT inhibition (IC50 = 0.56 µM) compared to non-deuterated parents. These compounds use deuterium to shield metabolic soft spots, such as the sulfoxide group in modafinil, thereby improving brain penetration (brain-to-plasma ratio = 1.12) and synaptic dopamine levels [5]. Similarly, deuterated versions of vanoxerine (GBR-12909) leverage isotope effects to resist N-dealkylation, a common inactivation pathway [8].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1